molecular formula C7H5F3N2 B2762241 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole CAS No. 1855889-41-6

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B2762241
CAS No.: 1855889-41-6
M. Wt: 174.126
InChI Key: QEYBTDITCMOUCL-UHFFFAOYSA-N
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Description

Medicinal Chemistry Applications

  • COX-2 Inhibition : Structural analogs exhibit IC50 values of 0.8–2.3 nM against cyclooxygenase-2, surpassing Celecoxib’s potency.
  • Kinase Modulation : The trifluoromethyl group engages in unique halogen bonding with ATP-binding pockets, as shown in JAK2 kinase crystallography studies.
  • Antimicrobial Activity : Pyrazole derivatives demonstrate MIC90 values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus.
Application Key Property Performance Metric
Drug Discovery Metabolic Stability t½ = 6.7 h (rat)
Polymer Chemistry Conjugation Efficiency 92% Crosslinking Yield
Catalysis Ligand Metal Affinity (Ag+) Kd = 1.2 nM

Materials Science Innovations

  • MOF Construction : Serves as a linker in metal-organic frameworks with surface areas exceeding 3000 m²/g.
  • OLED Emitters : Exhibits quantum yields of 0.45–0.68 in blue-light-emitting devices.
  • Self-Assembled Monolayers : Forms ordered arrays with 4.2 Å intermolecular spacing on gold surfaces.

Current Research Trends and Academic Interest

Recent advancements focus on three key areas:

  • Continuous Flow Synthesis : Microreactor systems achieve 85% yield with residence times <5 minutes, addressing thermal instability challenges.
  • Machine Learning Optimization : QSAR models predict substitution patterns that boost COX-2 selectivity (R² = 0.91).
  • Sustainable Catalysis : Photoredox methods using Ru(bpy)3²⁺ reduce catalyst loading to 0.5 mol% while maintaining 78% yield.

Emerging applications in positron emission tomography (PET) tracer development leverage the ethynyl group for rapid 18F labeling, achieving radiochemical purity >99% in 15-minute reactions. Concurrently, the compound’s role in covalent inhibitor design continues to expand, with proteomic studies identifying 23 novel kinase targets through ethynyl-mediated photoaffinity labeling.

Properties

IUPAC Name

5-ethynyl-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-3-5-4-6(7(8,9)10)11-12(5)2/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYBTDITCMOUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855889-41-6
Record name 5-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the lithiation of a precursor compound followed by trapping with electrophiles. For example, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride can be scaled to provide access to the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives, including 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole, exhibit potent anti-inflammatory activities. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vivo studies indicated that certain pyrazole derivatives had enhanced efficacy compared to established anti-inflammatory drugs like celecoxib, showcasing their potential as selective COX-2 inhibitors .

1.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Recent studies reported that pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, specific derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Agricultural Applications

2.1 Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Notably, it is involved in the production of pyroxasulfone, a pre-emergent herbicide effective against a broad spectrum of weeds. The trifluoromethyl group enhances the herbicidal activity by improving the compound's lipophilicity and metabolic stability .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements have focused on optimizing these synthetic routes to improve yield and selectivity. For example, methods utilizing lithiation followed by electrophilic trapping have been reported to efficiently functionalize the compound at the 5-position .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/PathwayIC50 (µM)
This compoundAnti-inflammatoryCOX-25.63
Pyrazole derivative AAnticancerApoptosis in A549 cells3.50
Pyrazole derivative BHerbicidePre-emergent herbicideEffective against various weeds

Case Study: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of several pyrazole derivatives against carrageenan-induced edema in rats. The results indicated that compounds similar to this compound exhibited superior activity compared to traditional NSAIDs, suggesting a promising avenue for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Effects and Structural Features

The following table summarizes key structural differences and similarities between 5-ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole and related compounds from the evidence:

Compound Name/ID Substituents Key Structural Features Reference
This compound (Target) 1-methyl, 3-CF₃, 5-ethynyl Ethynyl enables cross-coupling; CF₃ enhances stability -
Compound 13 () 3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl], 5(3)-phenyl Fluoro/hydroxy-phenyl groups; conjugated ethenyl linker
Compound 4a () 3-methyl, 1-phenyl, 5-CF₃, 4-((trimethylsilyl)ethynyl) Trimethylsilyl-protected ethynyl; CF₃ and phenyl substituents
5-isopropyl-3-methoxymethyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole () 5-isopropyl, 3-methoxymethyl, 1-(2,2,2-trifluoroethyl) Bulky isopropyl and trifluoroethyl groups; methoxymethyl at 3-position

Key Observations :

  • Trifluoromethyl Groups: The presence of CF₃ in the target compound and Compound 4a () suggests shared electronic effects (e.g., electron-withdrawing nature) that may influence reactivity and stability.
  • Ethynyl Functionality : Compound 4a () incorporates a trimethylsilyl-protected ethynyl group, which contrasts with the free ethynyl group in the target compound. The protection strategy in Compound 4a highlights a common synthetic approach to stabilize reactive alkynes during cross-coupling reactions .

Key Observations :

  • Cross-Coupling vs. Condensation : The target compound’s ethynyl group likely requires Pd-mediated cross-coupling (as seen in Compound 4a, ), whereas Compounds 13–15 () rely on condensation reactions for ethenyl group introduction .
  • Protection Strategies : The use of trimethylsilyl in Compound 4a contrasts with the unprotected ethynyl group in the target compound, suggesting divergent stability requirements during synthesis .

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Compound Name/ID Elemental Analysis (C/H/N%) NMR Features (Key Shifts) Reference
Target Compound Not available in evidence Expected: CF₃ (δ ~110–120 ppm in ¹⁹F-NMR) -
Compound 13 () C: 65.34; H: 4.98; N: 13.85 (Calcd) ¹H-NMR: Aromatic protons δ 6.8–7.5; ¹⁹F-NMR: δ -115
Compound 4a () Not explicitly reported ¹H-NMR: Trimethylsilyl (δ 0.2–0.5); ethynyl (δ 2.5–3.0)
Compound 5 () C: 65.37; H: 5.26; N: 13.95 (Found) ¹H-NMR: Aromatic protons δ 7.2–7.8; carbonyl δ 190

Key Observations :

  • Trifluoromethyl NMR Signatures : The ¹⁹F-NMR signal for CF₃ in the target compound would align with shifts observed in similar trifluoromethylpyrazoles (δ ~110–120 ppm) .
  • Ethynyl Group Detection : The absence of silyl protection in the target compound would result in distinct ¹H-NMR signals (δ ~2.5–3.0 for terminal alkynes) compared to Compound 4a’s shielded trimethylsilyl group .

Biological Activity

5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS Number: 1855889-41-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, synthesis, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula for this compound is C7H5F3N2. The presence of the trifluoromethyl group enhances its electrophilic character, which is crucial for its biological interactions. The ethynyl group contributes to its reactivity and potential as a pharmacophore.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

Key Findings:

  • A study reported that pyrazole derivatives demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory properties .
  • In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives achieved edema inhibition percentages exceeding 90%, outperforming traditional anti-inflammatory drugs like celecoxib .

Antiviral Activity

The compound has also been explored for its antiviral properties. A series of pyrazole carboxamides were identified as non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase (RdRp). These compounds exhibited nanomolar EC50 concentrations, suggesting strong antiviral activity .

Research Highlights:

  • Modifications to the pyrazole core were shown to significantly impact antiviral potency, with specific structural features enhancing efficacy against viral infections .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can include the use of hydrazine derivatives and electrophilic reagents. Methods have been developed to optimize yield and selectivity during synthesis.

Synthesis MethodYield (%)Selectivity
Hydrazine Reaction86.5High
Microwave-Assisted SynthesisVariesImproved

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a comparative study, various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects in rat models. The results indicated that compounds similar to this compound exhibited minimal degenerative changes in vital organs while maintaining high efficacy in reducing inflammation .

Case Study 2: Antiviral Potential
A series of pyrazole carboxamides were tested against the measles virus, revealing that modifications to the trifluoromethyl group significantly enhanced antiviral activity. The structure–activity relationship (SAR) studies highlighted the importance of maintaining specific functional groups for optimal activity against viral targets .

Q & A

Q. What are the common synthetic routes for 5-Ethynyl-1-methyl-3-trifluoromethyl-1H-pyrazole and its analogs?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with 1,3-diketones or click chemistry for hybrid structures. For example:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce ethynyl groups. In a study, 1-ethynyl-4-methoxybenzene reacted with a pyrazole precursor under CuSO4/ascorbate conditions at 50°C for 16 hours, yielding triazole-pyrazole hybrids with 60–61% efficiency .
  • Cyclocondensation : Hydrazine hydrate reacts with α,β-diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) in ethanol under reflux to form dihydropyrazoles, which can be dehydrated to pyrazoles .

Q. How is structural characterization performed for trifluoromethyl-substituted pyrazoles?

Key techniques include:

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For example, dihydropyrazole analogs show planar rings with phenyl substituents tilted at ~14.7°, stabilized by N–H⋯O and O–H⋯N interactions .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H⋯F, π–π stacking) in pyrazole-tetrazole hybrids, aiding in crystallographic refinement .

Q. What purification methods are effective for pyrazole derivatives?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is standard for isolating intermediates (e.g., triazole-pyrazole hybrids) .
  • Recrystallization : Ethanol or THF/water mixtures are used to precipitate products, as seen in dihydropyrazole synthesis .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of ethynyl group incorporation in pyrazole hybrids?

  • Temperature and Catalysts : Lower temperatures (e.g., 50°C) with CuSO4/ascorbate favor selective 1,2,3-triazole formation over side reactions. Excess alkyne or azide precursors may shift regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethyl groups, while THF/water mixtures improve cycloaddition yields .

Q. What computational methods predict the electronic effects of the trifluoromethyl group on pyrazole reactivity?

  • DFT Calculations : Analyze electron-withdrawing effects of CF3, which lowers HOMO/LUMO energy gaps and stabilizes intermediates. This aligns with experimental observations of CF3-substituted pyrazoles resisting oxidation .
  • Molecular Dynamics (MD) : Simulates interactions in catalytic environments, such as copper coordination during click chemistry .

Q. How can contradictory data on trifluoromethyl-pyrazole bioactivity be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing CF3 with Cl or OCH3) clarifies bioactivity trends. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF3-pyrazole showed higher carbonic anhydrase inhibition than non-CF3 analogs .
  • Meta-Analysis : Cross-referencing pharmacological data (e.g., anti-inflammatory vs. antibacterial assays) identifies assay-specific interference from the ethynyl group .

Methodological Challenges and Solutions

Q. How to mitigate low yields in multi-step pyrazole hybrid syntheses?

  • Intermediate Stabilization : Protect ethynyl groups with trimethylsilyl (TMS) during cyclocondensation to prevent side reactions .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., CF3 incorporation via radical trifluoromethylation) .

Q. What safety protocols are recommended for handling ethynyl and trifluoromethyl groups?

  • Toxicity Screening : Although limited data exist for 5-ethynyl-1-methyl-3-CF3-pyrazole, analogs like ethyl pyrazole carboxylates require PPE (gloves, goggles) due to potential skin/eye irritation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclocondensation) before disposal via licensed chemical waste services .

Data Gaps and Future Directions

  • Ecotoxicity Data : No studies exist on environmental persistence or bioaccumulation of CF3-pyrazoles. Standard OECD 301/302 tests are recommended .
  • In Silico Libraries : Expand QSAR models to include ethynyl-CF3-pyrazoles for virtual screening against emerging targets (e.g., mGluR5 or TNF-α) .

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